molecular formula C13H11BrN2O4 B13819330 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate

1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate

Cat. No.: B13819330
M. Wt: 339.14 g/mol
InChI Key: FPBBXVALHBWOBC-UHFFFAOYSA-N
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Description

1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is a complex organic compound that features a pyrrole and pyridinium moiety The presence of a bromine atom in the pyrrole ring and a carboxylate group in the pyridinium ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate typically involves multi-step organic reactionsThe subsequent steps involve the formation of the pyridinium ring and the esterification process to link the two moieties .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a brominated pyrrole with an additional oxygen-containing functional group, while reduction may produce a hydroxylated derivative .

Scientific Research Applications

1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium moiety play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • Pyrrolopyrazine derivatives

Uniqueness: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various research applications .

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate

InChI

InChI=1S/C13H11BrN2O4/c14-9-7-10(15-8-9)13(19)20-6-5-16-4-2-1-3-11(16)12(17)18/h1-4,7-8H,5-6H2,(H-,15,17,18,19)

InChI Key

FPBBXVALHBWOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C(=O)[O-])CCOC(=O)C2=CC(=CN2)Br

Origin of Product

United States

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